

# On-Target Efficacy of NR-V04 Validated by Knockout Models: A Comparative Analysis

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## Compound of Interest

Compound Name: NR-V04

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A novel proteolysis-targeting chimera (PROTAC), **NR-V04**, has demonstrated potent anti-tumor effects by selectively targeting the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1] Crucial validation of its on-target activity has been established through studies utilizing NR4A1 knockout (KO) mouse models, where the therapeutic efficacy of **NR-V04** was completely abrogated, confirming NR4A1 as its primary molecular target within the tumor microenvironment (TME).[2] This guide provides a comprehensive comparison of **NR-V04** with alternative agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

## NR-V04: Demonstrating On-Target Anti-Tumor Activity

**NR-V04** is a first-of-its-kind PROTAC designed to induce the degradation of NR4A1, a key transcription factor implicated in promoting tumor cell aggressiveness and maintaining an immunosuppressive TME.[3][4] In multiple syngeneic tumor models, including MC38 colon adenocarcinoma and B16F10 melanoma, **NR-V04** treatment effectively inhibited tumor growth.[5] The definitive evidence of its on-target effect comes from experiments conducted in NR4A1 knockout mice. In these mice, **NR-V04** failed to inhibit B16F10 melanoma growth, unequivocally demonstrating that its anti-tumor activity is dependent on the presence of NR4A1.[2]

In contrast, celastrol, a natural compound also known to interact with NR4A1, failed to inhibit tumor growth in the same B16F10 and MC38 models.[6] Furthermore, in vivo studies showed that while **NR-V04** treatment led to the complete degradation of NR4A1 protein in tumors, celastrol treatment did not.[2]

## Quantitative Data Summary

The following tables summarize the in vivo anti-tumor efficacy of **NR-V04** and its comparison with celastrol.

Table 1: In Vivo Efficacy of **NR-V04** in Syngeneic Tumor Models

Tumor Model	Treatment	Dosage	Administration	Outcome
MC38 Colon Adenocarcinoma	NR-V04	1.8 mg/kg	Intraperitoneal (i.p.), twice a week	Significant tumor growth inhibition
Yumme1.7 Melanoma	NR-V04	1.8 mg/kg	i.p., twice a week	Significant tumor growth inhibition
B16F10 Melanoma	NR-V04	1.8 mg/kg	i.p., twice a week	Significant tumor growth inhibition

Table 2: Validation of **NR-V04** On-Target Effect in NR4A1 Knockout Mice

Tumor Model	Mouse Strain	Treatment	Dosage	Administration	Outcome
B16F10 Melanoma	Wild-Type	NR-V04	1.8 mg/kg	i.p., twice a week	Tumor growth inhibition
B16F10 Melanoma	NR4A1 <sup>-/-</sup> (KO)	NR-V04	1.8 mg/kg	i.p., twice a week	No tumor growth inhibition

Table 3: Comparative Efficacy of **NR-V04** and Celastrol

Tumor Model	Treatment	Dosage	Administration	Outcome
B16F10 Melanoma	Celastrol	0.75 mg/kg	i.p., twice a week	No tumor growth inhibition
MC38 Colon Adenocarcinoma	Celastrol	0.75 mg/kg	i.p., twice a week	No tumor growth inhibition
MC38 Tumors	NR-V04	1.8 mg/kg	i.p., every 4 days	Complete NR4A1 degradation
MC38 Tumors	Celastrol	0.75 mg/kg	i.p., every 4 days	No NR4A1 degradation

## Experimental Protocols

### In Vivo Tumor Studies

Cell Lines and Animals: MC38 (colon cancer), Yumner1.7 (melanoma), and B16F10 (melanoma) cell lines were used. Wild-type C57BL/6 mice and NR4A1 knockout (NR4A1<sup>-/-</sup>) mice on a C57BL/6 background were utilized for the studies.

Tumor Implantation: Syngeneic tumor cells were implanted subcutaneously into the flank of the mice. Treatment was initiated on day 7 after inoculation when tumors became palpable.[\[5\]](#)

Drug Administration: **NR-V04** was administered via intraperitoneal (i.p.) injection at a dose of 1.8 mg/kg. Celastrol was administered at a dose of 0.75 mg/kg (equivalent to 1.67  $\mu$ mol/kg) via the i.p. route. Both treatments were given twice a week.[\[5\]](#)

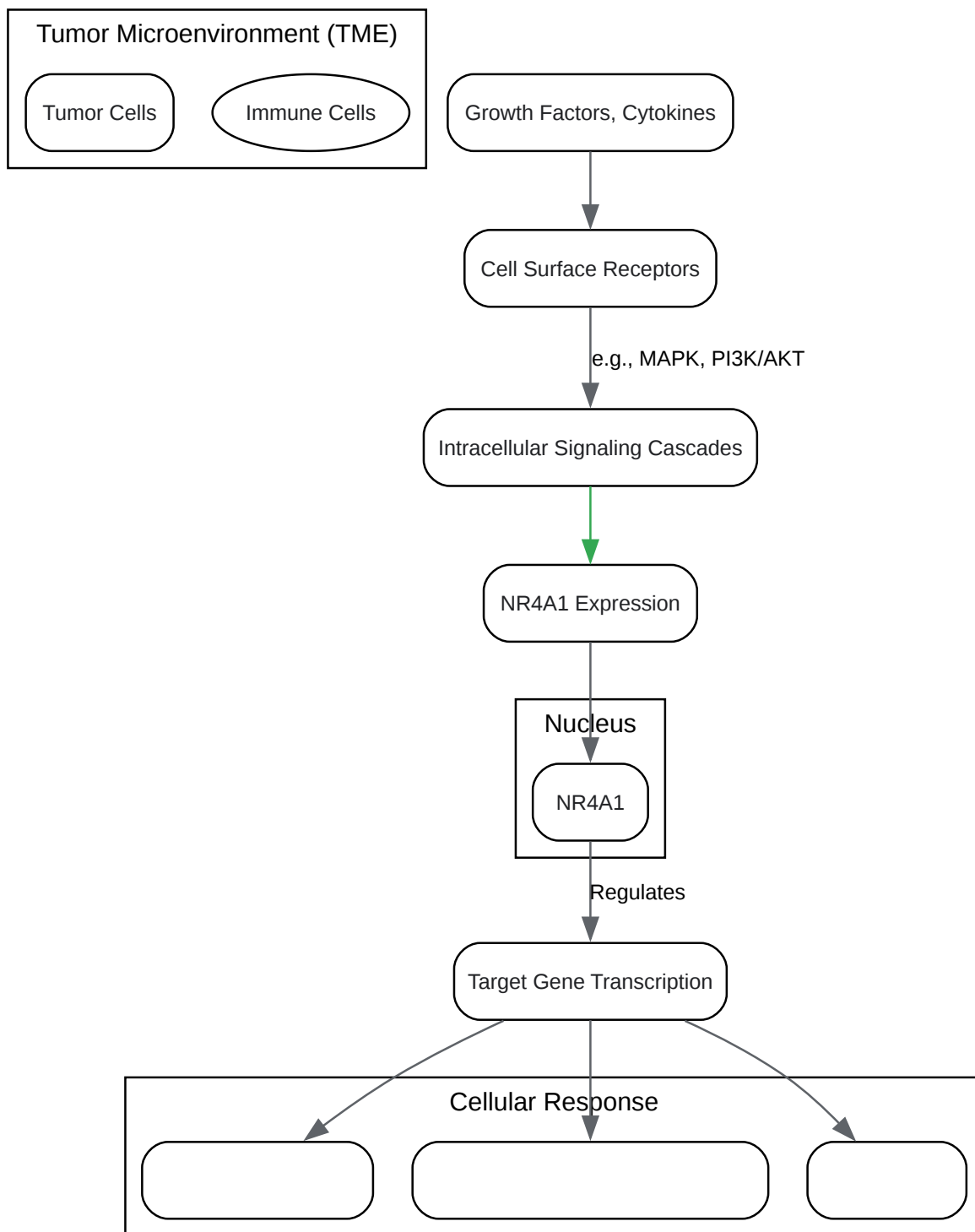
Tumor Measurement: Tumor volume was monitored regularly. Mice were euthanized when tumors reached the pre-determined endpoint size.

### Western Blot Analysis for NR4A1 Degradation

Tumor tissues from treated and control mice were collected at the experimental endpoint. Tumor lysates were prepared and subjected to immunoblotting to detect the levels of NR4A1 protein.[\[2\]](#)

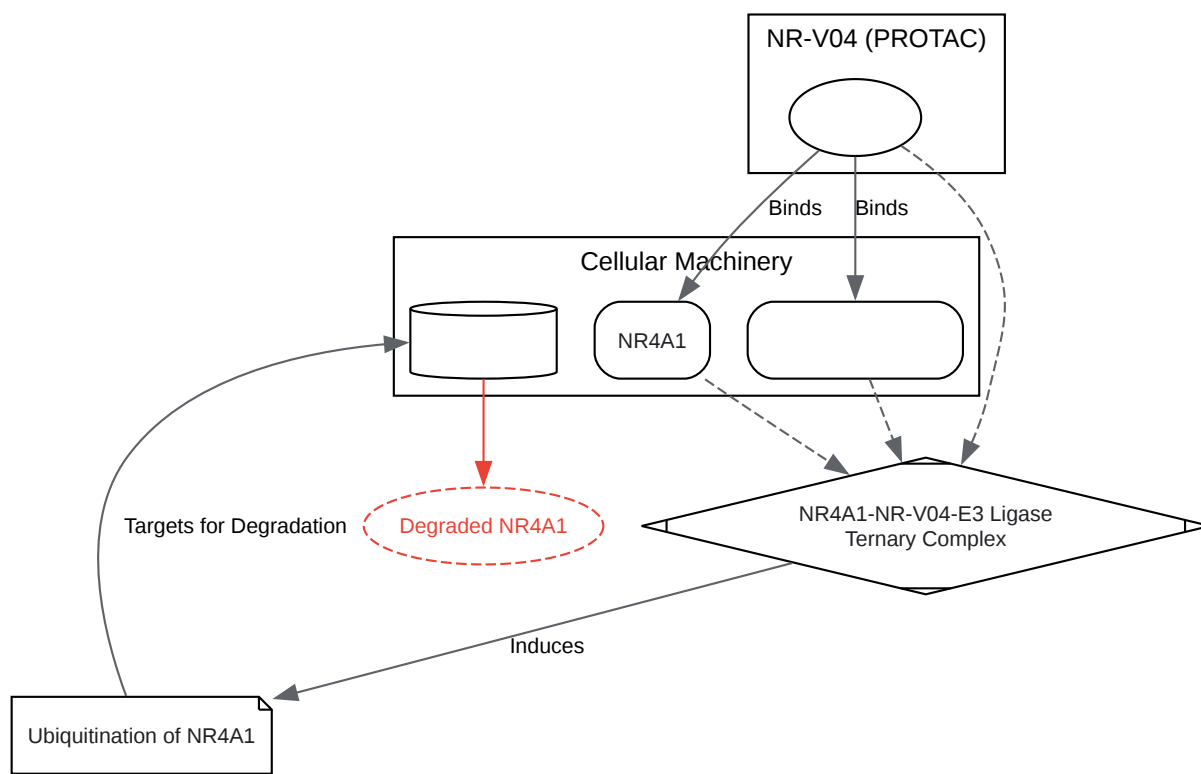
## Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of NR4A1 and the experimental workflow for validating the on-target effects of **NR-V04**.



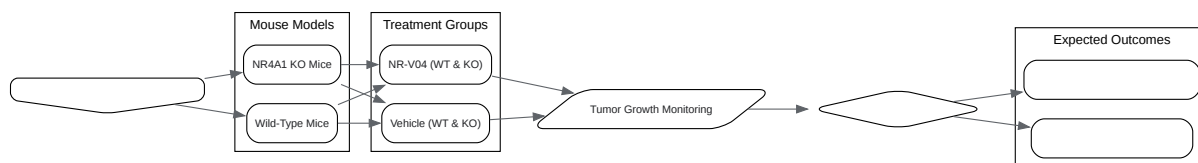
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### NR4A1 Signaling Pathway in the Tumor Microenvironment.



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## Mechanism of NR-V04-mediated NR4A1 Degradation.



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## Workflow for Validating NR-V04's On-Target Effects.

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## References

- 1. oncozine.com [oncozine.com]
- 2. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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